molecular formula C8H15Cl4FeN2 B1279600 1-Butyl-3-methylimidazolium Tetrachloroferrate CAS No. 359845-21-9

1-Butyl-3-methylimidazolium Tetrachloroferrate

Cat. No.: B1279600
CAS No.: 359845-21-9
M. Wt: 336.9 g/mol
InChI Key: FYHLFBVHUIJIII-UHFFFAOYSA-J
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Description

1-Butyl-3-methylimidazolium tetrachloroferrate ([Bmim]FeCl₄) is a paramagnetic ionic liquid (IL) with the molecular formula C₈H₁₅Cl₄FeN₂ (CAS: 359845-21-9) . It consists of a 1-butyl-3-methylimidazolium cation paired with a tetrachloroferrate(III) anion. First synthesized and reported by Hayashi et al. in 2004, [Bmim]FeCl₄ exhibits strong magnetic responsiveness due to the FeCl₄⁻ anion, enabling its separation via external magnetic fields . This property distinguishes it from conventional ILs and has driven its adoption in catalysis, extraction, and energy applications. Its thermal stability, wide liquid range (-82°C to 144°C), and tunable solubility further enhance its utility .

Preparation Methods

Synthesis from [BMIM]Cl and FeCl₃

Standard Anion Exchange Protocol

The most widely reported method involves mixing [BMIM]Cl with FeCl₃ in a 1:1 molar ratio under anhydrous conditions. The reaction is exothermic and typically completes within 15–60 minutes with vigorous stirring.

Procedure :

  • Combine [BMIM]Cl (5.00 g, 28.6 mmol) and FeCl₃ (4.63 g, 28.6 mmol) in a round-bottom flask.
  • Stir at 25°C until a homogeneous dark brown liquid forms (~15–30 minutes).
  • Wash the product with ethyl acetate (3 × 20 mL) to remove unreacted FeCl₃.
  • Dry under vacuum (0.1 mmHg) at 70°C for 24 hours.

Key Data :

Parameter Value Source
Yield 92–99%
Purity (Argentometric) >98%
Magnetic Susceptibility 40.6 × 10⁻⁶ emu/g

Stoichiometric Variations

Some protocols use FeCl₃ in excess (1:2 molar ratio) to drive the reaction to completion, particularly when using hydrated FeCl₃·6H₂O. This compensates for water interference but requires extended drying.

Example :

  • [BMIM]Cl (1 mmol) + FeCl₃·6H₂O (2 mmol) → stirred at 25°C for 3 hours.
  • Yield: 94% after vacuum drying.

Reaction Conditions and Optimization

Temperature and Time

  • Room Temperature : Reactions typically complete within 15–60 minutes.
  • Elevated Temperatures : Heating to 40–60°C reduces reaction time to <10 minutes but risks decomposition.

Solvent-Free vs. Solvent-Assisted

  • Solvent-Free : Preferred for simplicity; minimizes impurities.
  • Ethanol/MeOH : Occasionally used to dissolve FeCl₃, but requires post-reaction solvent removal.

Purification and Characterization

Washing and Drying

  • Ethyl Acetate : Removes residual FeCl₃ and halide byproducts.
  • Vacuum Drying : Critical for achieving low water content (<100 ppm).

Analytical Validation

Technique Key Observations Source
Raman Spectroscopy Peaks at 310 cm⁻¹ (FeCl₄⁻)
UV-Vis Absorbance at 534, 620, 680 nm
ESI-MS m/z 197.81 ([FeCl₄]⁻)

Scale-Up and Industrial Considerations

Batch Reactor Design

  • Magnetic Stirring : Essential for homogeneous mixing due to high viscosity.
  • Inert Atmosphere : N₂ or Ar prevents oxidation of FeCl₄⁻.

Cost Analysis

Component Cost per kg (USD)
[BMIM]Cl 120–150
FeCl₃ 10–15
Total 130–165

Challenges and Mitigation

Moisture Sensitivity

  • Issue : FeCl₄⁻ hydrolyzes to Fe(OH)₃ in humid environments.
  • Solution : Store under inert gas (N₂) at <15°C.

Byproduct Formation

  • Halide Residues : Reduced via multiple ethyl acetate washes.

Alternative Routes (Less Common)

Metathesis with Na[FeCl₄]

  • [BMIM]Br + Na[FeCl₄] → [BMIM][FeCl₄] + NaBr
  • Limited use due to Na[FeCl₄] scarcity.

Comparative Table of Methods

Method Yield (%) Purity (%) Time Scalability
Standard Anion Exchange 92–99 >98 15–60 min High
FeCl₃·6H₂O Excess 94 95 3 h Moderate
Electrochemical 75–80 90 12 h Low

Chemical Reactions Analysis

1-Butyl-3-methylimidazolium tetrachloroferrate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include other ionic liquids, organic solvents, and various metal salts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Butyl-3-methylimidazolium tetrachloroferrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-Butyl-3-methylimidazolium tetrachloroferrate exerts its effects involves its paramagnetic properties. The high spin tetrachloroferrate anion interacts with magnetic fields, making the compound useful in applications requiring magnetic responsiveness. The molecular targets and pathways involved include interactions with other magnetic materials and coordination with various ligands .

Comparison with Similar Compounds

Magnetic Properties and Structural Variations

[Bmim]FeCl₄ belongs to the class of magnetic ionic liquids (MILs). Compared to monocationic MILs, dicationic variants (e.g., magnetic room-temperature dicationic ILs, MRTDILs) exhibit higher magnetic strength due to dual FeCl₄⁻ groups . For example, [Omim]FeCl₄ (1-octyl-3-methylimidazolium tetrachloroferrate) shows superior catalytic activity in oxidative desulfurization, achieving 85% efficiency in real diesel fuels . However, [Bmim]FeCl₄ remains widely used due to its commercial availability and balanced magnetic responsiveness.

Table 1: Key Properties of [Bmim]FeCl₄ and Analogous ILs

Compound Tg (°C) Conductivity (S/cm) Activation Energy (kJ/mol) Liquid Range (°C)
[Bmim]FeCl₄ 182 1.5 × 10² 144 -82–144
[Bmim]FeCl₃Br 180 1.1 × 10² 146 -80–146
[Benzmim]Cl 253 1.4 × 10⁶ 78 -25–78
[Emim]TCM 183 4.6 × 10¹ 158 -95–158
[Bpy]BF₄ 195 4.6 × 10² 117 -78–117

Data adapted from viscosity and conductivity studies .

Catalytic Performance and Reusability

[Bmim]FeCl₄ outperforms non-magnetic ILs in acid-catalyzed reactions. For instance, in biodiesel production via oleic acid esterification, it achieved 83.4% methyl oleate yield and retained >80% efficiency after six reuse cycles . In contrast, trihexyl(tetradecyl)phosphonium tetrachloroferrate ([P₆,₆,₆,₁₄]FeCl₄) showed lower recovery rates in Sb extraction (94–100% efficiency) but required higher magnetic strength for separation .

Thermal Stability and Electrical Conductivity

[Bmim]FeCl₄ exhibits moderate thermal stability (decomposition ~144°C), comparable to [Bmim]CF₃SO₃ but lower than [Bmim]TCM (stable up to 158°C) . Its electrical conductivity (1.5 × 10² S/cm) is superior to [Emim]TCM (4.6 × 10¹ S/cm), making it suitable for ionogels in flexible electronics .

Environmental Impact and Toxicity

While [Bmim]FeCl₄ is effective in pollutant removal (e.g., 94% As(V) adsorption ), it inhibits anaerobic digestion at concentrations >10 mM, reducing methane production by 40% . This contrasts with [P₆,₆,₆,₁₄]FeCl₄, which shows lower microbial toxicity but higher environmental persistence .

Biological Activity

1-Butyl-3-methylimidazolium tetrachloroferrate ([BMIM][FeCl4]) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and environmental science. This article explores the biological activity of [BMIM][FeCl4], focusing on its toxicity, effects on cellular mechanisms, and interactions with biological systems.

Overview of this compound

[BMIM][FeCl4] is a type of ionic liquid that remains liquid near room temperature. It is composed of a butyl and methylimidazolium cation paired with a tetrachloroferrate anion. Ionic liquids like [BMIM][FeCl4] are known for their low volatility, thermal stability, and ability to dissolve a wide range of compounds, making them attractive for various chemical applications.

Cytotoxic Effects

Research indicates that [BMIM][FeCl4] exhibits significant cytotoxicity in various cell lines. A study demonstrated that exposure to this ionic liquid resulted in:

  • Inhibition of Cellular Respiration : The compound inhibited oxygen consumption in liver progenitor B-13 cells, leading to increased phosphorylation of AMPK and enhanced glucose consumption .
  • Induction of Apoptosis : Exposure triggered apoptosis as evidenced by increased caspase 3/7 activity and nucleosomal DNA cleavage .
  • Alterations in Protein Expression : Changes were observed in heat shock proteins (HSP70 and HSP90), indicating stress responses within the cells .

Organ-Specific Toxicity

The kidneys were identified as a primary target for the toxic effects of [BMIM][FeCl4]. In animal models, doses as low as 10 mg/kg body weight per day resulted in:

  • Increased serum creatinine levels.
  • Histopathological changes indicating kidney injury.
  • Urinary markers such as kidney injury molecule 1 (Kim1) were elevated, suggesting renal damage .

Environmental Impact

The ecological implications of [BMIM][FeCl4] have also been studied. For instance, exposure to this ionic liquid affected aquatic organisms:

  • Inhibition of Marine Diatoms : The growth of the marine diatom Phaeodactylum tricornutum was inhibited with EC50 values ranging from 24.0 to 33.6 mg/L . This suggests potential risks to aquatic ecosystems.
  • Effects on Fish : Studies on fish exposed to [BMIM][FeCl4] indicated organ damage and alterations in enzyme activities associated with oxidative stress, including increases in inflammatory markers such as iNOS and TNF-α .

The mechanisms through which [BMIM][FeCl4] exerts its biological effects are multifaceted:

  • Mitochondrial Dysfunction : The ionic liquid appears to interact with mitochondrial membranes, disrupting their function and leading to increased oxidative stress within cells .
  • Inflammatory Responses : The compound induces pro-inflammatory signaling pathways, contributing to tissue damage observed in various studies .

Case Studies

Several case studies have highlighted the biological activity of [BMIM][FeCl4]:

StudyOrganismObserved Effect
Probert et al. (2015)HepG2 cellsInhibition of oxidative capacity; apoptosis induction
Ma et al. (2018)Hypophthalmichthys molitrixOrgan damage; alterations in enzyme activities
Chen et al. (2019)Phaeodactylum tricornutumGrowth inhibition; reduced chlorophyll content

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of [C₄mim][FeCl₄], and how do they influence its handling in experimental setups?

[C₄mim][FeCl₄] is a paramagnetic ionic liquid (IL) with a density of 1.38 g/cm³, a melting point of -11°C, and high thermal stability (decomposition above 265°C) . Its magnetic susceptibility and low viscosity enable manipulation via external magnetic fields, which is advantageous for separation processes . However, it exhibits limited chemical stability in aqueous environments, requiring anhydrous conditions for long-term storage . Researchers should characterize its purity via NMR or FT-Raman spectroscopy to confirm anion/cation integrity .

Q. How can [C₄mim][FeCl₄] be synthesized, and what quality-control steps are critical?

Synthesis typically involves mixing 1-butyl-3-methylimidazolium chloride ([C₄mim]Cl) with FeCl₃ in a 1:1 molar ratio under inert conditions . Key steps include:

  • Anion exchange : Ensure complete conversion to [FeCl₄]⁻ via UV-Vis spectroscopy (peaks at 531, 613, and 687 nm confirm tetrachloroferrate(III) formation) .
  • Drying : Remove residual water using vacuum drying (<0.5% moisture) to prevent hydrolysis .
  • Magnetic characterization : Confirm paramagnetism using SQUID magnetometry .

Q. What are the best practices for measuring CO₂ solubility in [C₄mim][FeCl₄] under high-pressure conditions?

Use a static-analytical apparatus with a sapphire view cell to measure phase equilibria. For example, Safarov et al. (2018) reported CO₂ solubility up to 10 MPa and 353 K using this method, with data fitted to the Peng-Robinson equation of state . Key parameters include:

  • Temperature control : ±0.1 K accuracy.
  • Pressure calibration : Use a quartz pressure transducer.
  • Sampling : Avoid cross-contamination by degassing the IL prior to experiments .

Advanced Research Questions

Q. How does [C₄mim][FeCl₄] enhance ionothermal carbonization (ITC) of lignocellulosic biomass, and what reaction parameters optimize ionochar yield?

[C₄mim][FeCl₄] acts as both solvent and catalyst in ITC, promoting lignin depolymerization via γ-O ester bond cleavage and aromatic polycondensation . Optimal conditions include:

  • Temperature : 150–200°C for 24 hours.
  • Biomass-to-IL ratio : 1:10 (w/w) to balance viscosity and reactivity.
  • Anion effects : The [FeCl₄]⁻ anion’s Lewis acidity enhances dehydration, yielding ionochars with 70–80% carbon content and microporous structures (BET surface area >300 m²/g) . Post-reaction, recover the IL via magnetic separation and rinse with ethanol to remove char residues .

Q. What mechanisms underlie the magnetic and ion-conducting properties of [C₄mim][FeCl₄]-based ionogels, and how can these be tailored for flexible electronics?

In PMMA/[C₄mim][FeCl₄] ionogels, the IL’s [FeCl₄]⁻ anions retain paramagnetism (χ ≈ 1.2 × 10⁻³ emu/g) while enabling ionic conductivity (σ ≈ 10⁻³ S/cm at 298 K) . Key design strategies:

  • IL loading : 20–40 wt% IL maximizes conductivity without compromising mechanical flexibility.
  • UV-Vis monitoring : Track Fe(III) coordination stability (absorption at 687 nm) to ensure no anion degradation during polymerization .
  • Thermal stability : TGA shows onset decomposition at 265°C, surpassing pure PMMA .

Q. How does [C₄mim][FeCl₄] inhibit anaerobic digestion, and what mitigation strategies exist?

At concentrations >50 mg/L, [C₄mim][FeCl₄] disrupts methanogenic archaea by binding to cellular membranes, reducing methane yield by 60–70% . Mitigation approaches include:

  • Biochar amendment : 5% (w/w) biochar adsorbs the IL via π-π interactions, restoring microbial activity .
  • Dose-response modeling : Use modified Han-Levenspiel kinetics to predict inhibition thresholds (IC₅₀ = 35 mg/L) .

Q. What spectroscopic methods resolve contradictions in reported aqueous stability of [C₄mim][FeCl₄]?

While [C₄mim][FeCl₄] is hydrolytically unstable in pure water (pH-dependent Fe³⁺ leaching), its stability improves in hydrophobic matrices (e.g., ionogels) . To reconcile

  • Raman spectroscopy : Monitor [FeCl₄]⁻ band shifts (310–350 cm⁻¹) to detect hydrolysis products .
  • ICP-MS : Quantify Fe³⁺ release after 24-hour exposure to aqueous solutions (e.g., 0.1 M NaCl) .

Q. How does [C₄mim][FeCl₄] compare to other ILs in catalytic hydroboration reactions?

In pinacolborane hydroboration, [C₄mim][FeCl₄] achieves 95% yield in water at RT, outperforming [C₄mim]BF₄ (70% yield) due to Fe³⁺-mediated Lewis acidity . Key factors:

  • Solvent choice : Water enhances reaction rates by stabilizing boronate intermediates.
  • Recyclability : Retain >90% activity after five cycles via magnetic recovery .

Q. Methodological Notes

  • Data contradiction analysis : Cross-validate IL stability claims using multiple techniques (e.g., TGA, Raman, ICP-MS) .
  • Advanced synthesis : For ITC, pre-dry sugarcane bagasse at 105°C to minimize side reactions .
  • Toxicity assays : Use ATP luminescence assays to quantify microbial inhibition kinetics .

Properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;tetrachloroiron(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.4ClH.Fe/c1-3-4-5-10-7-6-9(2)8-10;;;;;/h6-8H,3-5H2,1-2H3;4*1H;/q+1;;;;;+3/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHLFBVHUIJIII-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.Cl[Fe-](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl4FeN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359845-21-9
Record name 1-Butyl-3-methylimidazolium Tetrachloroferrate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1-Butyl-3-methylimidazolium Tetrachloroferrate
1-Butyl-3-methylimidazolium Tetrachloroferrate
1-Butyl-3-methylimidazolium Tetrachloroferrate
1-Butyl-3-methylimidazolium Tetrachloroferrate
Reactant of Route 5
1-Butyl-3-methylimidazolium Tetrachloroferrate
Reactant of Route 6
1-Butyl-3-methylimidazolium Tetrachloroferrate

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